molecular formula C7H13NO2 B101037 2,2-Diethoxy-1-isocyanoethane CAS No. 15586-32-0

2,2-Diethoxy-1-isocyanoethane

Cat. No.: B101037
CAS No.: 15586-32-0
M. Wt: 143.18 g/mol
InChI Key: RTKVTNIPVCCCNG-UHFFFAOYSA-N
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Description

2,2-Diethoxy-1-isocyanoethane is an organic compound with the molecular formula C7H13NO2. It is a colorless liquid with a vile odor and is soluble in many organic solvents such as alcohols and ethers. This compound is primarily used as a reagent in organic synthesis, particularly in the preparation of various heterocyclic compounds .

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2,2-Diethoxy-1-isocyanoethane typically involves the dehydration of N-substituted formamides. One common method includes the following steps :

  • Preparation of N-(2,2-Diethoxy)ethyl Formamide

    • A mixture of aminoacetaldehyde diethyl acetal and propyl formate is heated at reflux in an oil bath for 3 hours.
    • The reaction mixture is then distilled under reduced pressure to obtain N-(2,2-diethoxy)ethyl formamide.
  • Formation of this compound

    • N-(2,2-diethoxy)ethyl formamide is reacted with tetrachloromethane, triphenylphosphine, and triethylamine in dichloromethane.
    • The mixture is heated at reflux, and the resulting precipitate is filtered and washed.
    • The filtrate is concentrated and distilled under reduced pressure to yield this compound.

Industrial Production Methods

Industrial production methods for this compound are similar to laboratory synthesis but are scaled up to accommodate larger quantities. The use of efficient distillation and purification techniques is crucial to ensure the purity and yield of the final product .

Chemical Reactions Analysis

Types of Reactions

2,2-Diethoxy-1-isocyanoethane undergoes various chemical reactions, including:

    Substitution Reactions: It can participate in nucleophilic substitution reactions due to the presence of the isocyano group.

    Addition Reactions: The compound can undergo addition reactions with electrophiles.

Common Reagents and Conditions

    Nucleophiles: Common nucleophiles used in reactions with this compound include amines and thiols.

    Electrophiles: Electrophiles such as acids and halogens can react with the compound under mild conditions.

Major Products Formed

Scientific Research Applications

2,2-Diethoxy-1-isocyanoethane has several applications in scientific research:

Mechanism of Action

The mechanism of action of 2,2-Diethoxy-1-isocyanoethane involves its reactivity with various nucleophiles and electrophiles. The isocyano group is highly reactive and can form stable intermediates with different molecular targets. This reactivity is exploited in multicomponent reactions to synthesize complex molecules .

Comparison with Similar Compounds

Similar Compounds

  • Isocyanoacetaldehyde diethyl acetal
  • Ethyl phenyl-cyanopyruvate
  • Thiete 1,1-dioxide

Uniqueness

2,2-Diethoxy-1-isocyanoethane is unique due to its dual functionality as both an isocyanide and an acetal. This dual functionality allows it to participate in a wide range of chemical reactions, making it a versatile reagent in organic synthesis .

Properties

IUPAC Name

1,1-diethoxy-2-isocyanoethane
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C7H13NO2/c1-4-9-7(6-8-3)10-5-2/h7H,4-6H2,1-2H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

RTKVTNIPVCCCNG-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCOC(C[N+]#[C-])OCC
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C7H13NO2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID20449513
Record name 2,2-Diethoxy-1-isocyanoethane
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID20449513
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

143.18 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

15586-32-0
Record name 2,2-Diethoxy-1-isocyanoethane
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID20449513
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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